molecular formula C11H10N2O2 B13316976 3-(Quinoxalin-6-YL)propanoic acid

3-(Quinoxalin-6-YL)propanoic acid

Cat. No.: B13316976
M. Wt: 202.21 g/mol
InChI Key: FEQUVSRFJAVRTD-UHFFFAOYSA-N
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Description

3-(Quinoxalin-6-YL)propanoic acid is a nitrogen-containing heterocyclic compound. It features a quinoxaline ring attached to a propanoic acid moiety. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinoxalin-6-YL)propanoic acid typically involves the reaction of 1,2-phenylenediamine with a suitable carbonyl compound. One common method is the condensation of 1,2-phenylenediamine with α-dicarbonyl compounds in the presence of a catalyst such as pyridine in tetrahydrofuran at room temperature . This reaction yields quinoxaline derivatives, which can then be further functionalized to obtain this compound.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

3-(Quinoxalin-6-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoxaline ring can be oxidized to form quinoxalinones.

    Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoxalinones

    Reduction: Dihydroquinoxalines

    Substitution: Various substituted quinoxaline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-6-YL)propanoic acid involves its interaction with various molecular targets. The quinoxaline ring can interact with enzymes and receptors, inhibiting their activity. For example, quinoxaline derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Phthalazine: Structurally similar to quinoxaline but with different pharmacological properties.

    Cinnoline: Another isomeric compound with a fused benzene and pyrazine ring.

Uniqueness

3-(Quinoxalin-6-YL)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-quinoxalin-6-ylpropanoic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)4-2-8-1-3-9-10(7-8)13-6-5-12-9/h1,3,5-7H,2,4H2,(H,14,15)

InChI Key

FEQUVSRFJAVRTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CCC(=O)O

Origin of Product

United States

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